molecular formula C16H14Br2 B3118485 pseudo-meta-Dibromo[2.2]paracyclophane CAS No. 23927-42-6

pseudo-meta-Dibromo[2.2]paracyclophane

Cat. No.: B3118485
CAS No.: 23927-42-6
M. Wt: 366.09 g/mol
InChI Key: YTVHCBMSDDDSSN-UHFFFAOYSA-N
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Description

Pseudo-meta-Dibromo[2.2]paracyclophane is a compound belonging to the [2.2]paracyclophane family, characterized by its unique structure where two benzene rings are connected by two ethylene bridges. This compound is notable for its pseudo-meta substitution pattern, where bromine atoms are positioned on the benzene rings in a meta-like arrangement. This structural configuration imparts unique electronic and steric properties to the compound, making it of significant interest in various fields of scientific research.

Mechanism of Action

Target of Action

Pseudo-meta-Dibromo[2.2]paracyclophane is primarily involved in the field of molecular electronics . Its primary targets are the electron waves passing through a single-molecule junction . The compound’s unique structure allows it to influence the electrical properties of these junctions .

Mode of Action

The compound’s mode of action is based on Quantum Interference (QI) effects . QI occurs when electron waves pass through a single-molecule junction, and this can significantly influence the junction’s electrical properties . The compound’s substitution pattern, conductance, and mechanosensitivity are all factors that can affect the QI effects .

Biochemical Pathways

The biochemical pathways affected by this compound are related to charge transport through molecules . Small structural modifications such as substituent effects, conformational flexibility, and changes in the anchoring groups and their positions can result in large conductance variations . Particularly strong variations are predicted for QI effects originating from the interplay between different transport pathways .

Pharmacokinetics

Currently, there is no available information on the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of this compound. This compound is primarily used in the field of molecular electronics

Result of Action

The result of the action of this compound is reflected in the conductance values of the single-molecule junctions . For example, in the case of para-phenyl-coupled anchoring, large variations in conductance values occur for the pseudo-para-coupled paracyclophane core . This mechanosensitivity is absent for the pseudo-meta-paracyclophane core .

Action Environment

The action of this compound is influenced by the environment of the single-molecule junctions . Factors such as the electrode separation and the connectivity in the central paracyclophane core and the phenyl ring connecting the terminal anchoring group can affect the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Pseudo-meta-Dibromo[2.2]paracyclophane plays a crucial role in various biochemical reactions due to its unique structural features. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with chiral phosphoric acid (CPA) in asymmetric amination reactions, which are essential for the synthesis of enantioenriched molecules . The nature of these interactions often involves the formation of intermediate complexes that facilitate the transfer of functional groups, thereby enhancing the efficiency and selectivity of the reactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the conductance levels in molecular wires, which can alter the electrical properties of cells . Additionally, its interaction with biomolecules can lead to changes in gene expression, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context of the reaction . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the genetic level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, at very high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and alter metabolite levels within cells. For example, the compound’s interaction with enzymes involved in oxidative stress responses can modulate the levels of reactive oxygen species (ROS), thereby affecting cellular redox balance . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For instance, the compound may be transported into the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression and cellular function.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria can influence mitochondrial function and energy metabolism, while its presence in the nucleus can affect gene expression and cell cycle regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pseudo-meta-Dibromo[2.2]paracyclophane typically involves the bromination of [2.2]paracyclophane. One common method is the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene rings .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pseudo-meta-Dibromo[2.2]paracyclophane is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and electronic characteristics .

Properties

IUPAC Name

5,12-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2/c17-15-9-11-1-2-12-4-6-14(16(18)10-12)8-7-13(15)5-3-11/h3-6,9-10H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVHCBMSDDDSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(CCC3=C(C=C1C=C3)Br)C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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